molecular formula C22H14ClN3O2S B2837722 4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-58-6

4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2837722
CAS No.: 392241-58-6
M. Wt: 419.88
InChI Key: ULUHPDJYBKZSDK-UHFFFAOYSA-N
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Description

4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a benzoyl group and a chlorophenyl group attached to a thiadiazole ring, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For example, 2-chlorobenzoic acid can be used to introduce the chlorophenyl group.

  • Benzoylation: : The thiadiazole intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the benzoyl group to the nitrogen atom of the thiadiazole ring.

  • Purification: : The final product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the thiadiazole ring or the benzoyl group, potentially yielding amines or alcohols.

  • Substitution: : The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Azides or thiols.

Scientific Research Applications

Chemistry

In chemistry, 4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. The presence of the thiadiazole ring is known to enhance biological activity, making it a promising candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The compound’s ability to interact with biological targets such as enzymes and receptors makes it a valuable lead compound in the search for new drugs.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzoyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 4-benzoyl-N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide
  • 4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Uniqueness

Compared to its analogs, 4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its ability to interact with biological targets, potentially leading to improved pharmacological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O2S/c23-18-9-5-4-8-17(18)21-25-26-22(29-21)24-20(28)16-12-10-15(11-13-16)19(27)14-6-2-1-3-7-14/h1-13H,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUHPDJYBKZSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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